2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-2-31-19-11-7-6-10-18(19)21(30)24-22-25-26-23(33-22)32-16-20(29)28-14-12-27(13-15-28)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPMWGEFRZESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₅O₃S₂
- Molecular Weight : 483.6 g/mol
- CAS Number : 476466-33-8
The structure includes a thiadiazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a study evaluated several thiadiazole compounds and reported their effectiveness against various microorganisms, including Staphylococcus aureus and Candida albicans using the disk diffusion method. The minimal inhibitory concentration (MIC) values indicated potent activity against these pathogens, suggesting that the presence of the thiadiazole ring enhances antimicrobial efficacy .
| Microorganism | Compound Effectiveness | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Effective | 50 |
| Candida albicans | Effective | 50 |
| Escherichia coli | Moderate | 100 |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. A study on structurally related compounds indicated that they possess significant cytotoxic effects against various cancer cell lines, including human tumor cells like KB and HepG2. The structure–activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced their biological activity .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication in cancer cells.
- Interference with Cell Membrane Integrity : The antimicrobial activity may stem from disrupting bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved synthesizing and testing various thiadiazole derivatives for their biological activities. The results indicated that compounds with a piperazine moiety exhibited enhanced antitumor and antimicrobial properties compared to those without it. This suggests a synergistic effect between the piperazine and thiadiazole components in enhancing biological activity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-ethoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions that integrate thiadiazole and piperazine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound .
Biological Activities
The compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds, including those similar to this compound, demonstrate significant antimicrobial properties. Studies using disk diffusion methods have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 15.62 µg/mL to higher values depending on the specific derivative tested .
Anticancer Potential
In vitro studies have revealed that compounds with similar structures possess anticancer properties. For instance, certain thiadiazole derivatives have been evaluated against multiple cancer cell lines, showing promising antiproliferative effects. The presence of specific substituents on the aromatic rings has been correlated with enhanced activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial activity of thiadiazole derivatives found that certain compounds exhibited broad-spectrum activity against both bacterial and fungal strains. The study concluded that structural modifications could enhance efficacy against resistant strains .
- Anticancer Activity : In another investigation involving a series of thiadiazole derivatives, researchers reported that specific modifications led to increased cytotoxicity in breast and colon cancer cell lines. The most potent compounds were selected for further development based on their IC50 values in comparison to standard chemotherapeutics .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations :
- Amine Groups: The target compound’s phenylpiperazine moiety may enhance binding to serotonin or dopamine receptors compared to piperidine (7a–7l) or cyclohexylamino (6a–6s) groups, which are bulkier and less polar .
- Thioether Linkages : The 2-oxoethyl thioether in the target compound introduces conformational flexibility, unlike rigid acrylamido (7c) or oxadiazole (6a–6s) substituents .
- Benzamide Core : Common across all analogs, this scaffold likely contributes to membrane permeability and stability .
Key Observations :
- The target compound’s synthesis likely involves amidation or nucleophilic substitution, similar to 7a–7l and 6a–6s .
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and what purification challenges arise?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of thioamide intermediates followed by cyclization. For example, describes a protocol where thioacetamide derivatives are cyclized in concentrated sulfuric acid (yield: 97.4%) . Challenges include:
- Co-crystal formation : Co-crystals of intermediates (e.g., compounds 4.1 and 4.1a in ) complicate isolation. Adjusting reaction conditions (e.g., heating duration, solvent ratios) may mitigate this.
- Purification : Column chromatography (e.g., silica gel with chloroform:acetone) and recrystallization (ethanol or acetic acid) are critical for purity. TLC monitoring (Silufol UV-254) ensures reaction progress .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Answer:
A combination of methods is required:
- IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, thiadiazole C-S at ~1122 cm⁻¹) .
- NMR : ¹H NMR confirms substituent environments (e.g., ethoxy group at δ 1.91 ppm, aromatic protons at δ 7.20–7.94 ppm) .
- Mass spectrometry : FAB-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z = 384) .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetrical dimers in ) .
Advanced: How can molecular docking predict the biological activity of this compound?
Answer:
Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with target proteins. For example:
- Target selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which is inhibited by thiazole/amide derivatives via hydrogen bonding and π-π stacking .
- Binding pose analysis : highlights compounds with favorable docking scores in triazole-thiadiazole hybrids, suggesting similar strategies for this compound. Adjust substituents (e.g., phenylpiperazine) to optimize binding affinity .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from structural analogs or assay variability. Strategies include:
- Structural optimization : Modify the phenylpiperazine or thiadiazole moieties (e.g., fluorine substitution in enhances metabolic stability) .
- Dose-response assays : Use standardized protocols (e.g., MTT for cytotoxicity) to compare IC₅₀ values.
- Data normalization : Account for solvent effects (e.g., DMSO concentration) and cell line variability .
Advanced: What role do salt forms play in modulating solubility and bioactivity?
Answer:
Salt formation (e.g., sodium or potassium salts) improves aqueous solubility and bioavailability. reports:
- Synthesis : Reacting thiol intermediates with sodium monochloroacetate in aqueous medium yields salts.
- Impact : Salts exhibit enhanced solubility (critical for in vivo studies) and altered pharmacokinetics. Characterize via HPLC and thermal analysis (TGA/DSC) to confirm stability .
Advanced: How can reaction conditions be optimized to avoid side products?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency versus ethanol .
- Catalyst screening : Anhydrous potassium carbonate facilitates thioether bond formation (e.g., in ) .
- Temperature control : Low temperatures (293–298 K) reduce decomposition during acid-catalyzed steps .
Basic: What are the key structural motifs influencing biological activity?
Answer:
- Thiadiazole core : Contributes to antimicrobial/anticancer activity via sulfur-mediated redox interactions .
- Phenylpiperazine : Enhances CNS penetration and serotonin receptor affinity .
- Ethoxybenzamide : Improves lipophilicity and metabolic stability .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl groups, or heteroaromatics (e.g., pyridine) .
- Activity cliffs : Compare IC₅₀ values of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ) .
- QSAR modeling : Use Molinspiration or Schrödinger to correlate descriptors (logP, polar surface area) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
